molecular formula C14H14N2O2 B14412109 1-Methyl-3-(2-oxocyclopentylidene)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 85728-48-9

1-Methyl-3-(2-oxocyclopentylidene)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B14412109
CAS No.: 85728-48-9
M. Wt: 242.27 g/mol
InChI Key: KQJLZQNUOJWCEP-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-oxocyclopentylidene)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-oxocyclopentylidene)-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a cyclopentanone derivative with a quinoxaline precursor in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-oxocyclopentylidene)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce dihydroquinoxalines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-oxocyclopentylidene)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Dihydroquinoxaline: A reduced form of quinoxaline.

    Cyclopentanone derivatives: Compounds with similar cyclopentylidene groups.

Uniqueness

1-Methyl-3-(2-oxocyclopentylidene)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.

Properties

CAS No.

85728-48-9

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

3-(2-hydroxycyclopenten-1-yl)-1-methylquinoxalin-2-one

InChI

InChI=1S/C14H14N2O2/c1-16-11-7-3-2-6-10(11)15-13(14(16)18)9-5-4-8-12(9)17/h2-3,6-7,17H,4-5,8H2,1H3

InChI Key

KQJLZQNUOJWCEP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C3=C(CCC3)O

Origin of Product

United States

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